molecular formula C9H7F2N3S B13285173 n-((1,2,3-Thiadiazol-4-yl)methyl)-3,5-difluoroaniline

n-((1,2,3-Thiadiazol-4-yl)methyl)-3,5-difluoroaniline

Cat. No.: B13285173
M. Wt: 227.24 g/mol
InChI Key: RDUMRMXNAHMLPJ-UHFFFAOYSA-N
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Description

n-((1,2,3-Thiadiazol-4-yl)methyl)-3,5-difluoroaniline is a heterocyclic compound featuring a 1,2,3-thiadiazole ring fused to a methyl group, which is further attached to a 3,5-difluoroaniline moiety. The 1,2,3-thiadiazole ring contributes sulfur and nitrogen atoms, imparting unique electronic and steric properties, while the 3,5-difluoroaniline group introduces electron-withdrawing fluorine substituents that influence reactivity and intermolecular interactions.

This compound is likely synthesized via functionalization of 3,5-difluoroaniline, a precursor commonly used in diazotization and Sandmeyer bromination reactions . Notably, commercial availability of this compound has been discontinued, as indicated by supplier catalogs .

Properties

Molecular Formula

C9H7F2N3S

Molecular Weight

227.24 g/mol

IUPAC Name

3,5-difluoro-N-(thiadiazol-4-ylmethyl)aniline

InChI

InChI=1S/C9H7F2N3S/c10-6-1-7(11)3-8(2-6)12-4-9-5-15-14-13-9/h1-3,5,12H,4H2

InChI Key

RDUMRMXNAHMLPJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)F)NCC2=CSN=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1,2,3-Thiadiazol-4-yl)methyl)-3,5-difluoroaniline typically involves the reaction of 3,5-difluoroaniline with a thiadiazole derivative. One common method is the reaction of 3,5-difluoroaniline with 4-chloromethyl-1,2,3-thiadiazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-((1,2,3-Thiadiazol-4-yl)methyl)-3,5-difluoroaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted thiadiazole or aniline derivatives .

Scientific Research Applications

N-((1,2,3-Thiadiazol-4-yl)methyl)-3,5-difluoroaniline is a chemical compound featuring a thiadiazole ring bonded to a methyl group and a 3,5-difluoroaniline moiety. The presence of these functional groups gives the compound potential reactivity and biological activity.

Scientific Research Applications

Antimicrobial Properties

  • This compound has potential antimicrobial and antifungal properties. Many 2-amino-1,3,4-thiadiazole derivatives display antimicrobial activity and can be considered lead compounds for drug synthesis . Halogens attached to phenyl-1,3,4-thiadiazol moieties can increase antibacterial activity, particularly against Gram-positive bacteria, while oxygenated substituents impart antifungal activity .
  • Studies show that some fluorinated compounds incorporating a 1,3,4-thiadiazole ring exhibit antibacterial activity against S. aureus and E. coli strains, as well as antifungal activity against A. niger . Certain 1,3,4-thiadiazole derivatives have demonstrated higher activity against C. albicans than itraconazole .

Biological Activities

  • Research indicates that this compound exhibits significant biological activities, including potential anticancer properties. The thiadiazole moiety can interact with biological targets, potentially modulating enzyme activity or cellular pathways.
  • The compound's mechanism of action likely involves binding to specific enzymes or receptors within cells, which can alter their function and lead to therapeutic effects.

Structural Similarities and Uniqueness

  • The uniqueness of this compound lies in its specific arrangement of functional groups and the presence of difluorination on the aromatic ring. This configuration influences both its chemical reactivity and biological properties compared to other thiadiazole derivatives.
  • Other compounds with structural similarities include:
    • 3-(2-fluorophenyl)-N-methyl-1,2,4-thiadiazol-5-amine, which contains a thiadiazole ring and fluorophenyl group, but different fluorine positioning affects reactivity.
    • 4-(1,2-thiadiazol-4-yl)aniline, which has a similar aniline structure but lacks fluorine substitutions, altering its biological activity.
    • 2-(1,2-thiadiazol-4-yl)phenol, which contains a phenolic group instead of an amine, impacting solubility and reactivity.

Synthesis

The synthesis of this compound involves multiple steps, reflecting the complexity required to create the compound.

Data Table

Compound NameStructure FeaturesUniqueness
3-(2-fluorophenyl)-N-methyl-1,2,4-thiadiazol-5-amineContains a thiadiazole ring and fluorophenyl groupDifferent fluorine positioning affects reactivity
4-(1,2-thiadiazol-4-yl)anilineSimilar aniline structure but lacks fluorine substitutionsAbsence of fluorine alters biological activity
2-(1,2-thiadiazol-4-yl)phenolContains a phenolic group instead of an amineDifferent functional group impacts solubility and reactivity
This compound Thiadiazole ring with a 3,5-difluoroaniline moietySpecific arrangement of functional groups and the presence of difluorination on the aromatic ring influences chemical reactivity and biological properties

Mechanism of Action

The mechanism of action of N-((1,2,3-Thiadiazol-4-yl)methyl)-3,5-difluoroaniline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

2.1. 2,4-Di-tert-butyl-6-[(2,5-difluorophenyl)iminomethyl]phenol

This Schiff base derivative, reported in Acta Crystallographica Section E , shares the difluoroaniline moiety but differs in its salicylaldimine backbone and tert-butyl substituents. Key comparisons include:

Property n-((1,2,3-Thiadiazol-4-yl)methyl)-3,5-difluoroaniline 2,4-Di-tert-butyl-6-[(2,5-difluorophenyl)iminomethyl]phenol
Core Structure 1,2,3-Thiadiazole + difluoroaniline Salicylaldimine + difluoroaniline + tert-butyl groups
Dihedral Angle (Planar Groups) Not reported 27.90° between difluoroaniline and benzylidene planes
Hydrogen Bonding Likely C-H⋯N/S interactions (inferred) O-H⋯N, C-H⋯O, C-H⋯F intramolecular bonds
Photochromism/Thermochromism No data Observed due to O-H⋯N tautomerization
2.2. N-[5-Methylisoxazole-amino-3-yl]-3,5-di-tert-butyl-salicylaldimine

This structurally related Schiff base, studied by Çelik et al. , shares a salicylaldimine backbone but replaces the thiadiazole with an isoxazole ring. Key differences include:

  • Electronic Effects : The isoxazole’s oxygen atom introduces stronger electron-withdrawing character compared to the thiadiazole’s sulfur-nitrogen system.
  • Coordination Chemistry : Isoxazole derivatives are more commonly used in metal-ligand complexes, whereas thiadiazoles may exhibit distinct binding modes due to sulfur’s polarizability.
2.3. iso-Propyl (5-Methyl-2-thienyl) Sulfide

Thiophenes and thiadiazoles differ in aromaticity (thiophene is more π-electron-rich), which affects their reactivity in electrophilic substitution or coordination reactions.

Biological Activity

n-((1,2,3-Thiadiazol-4-yl)methyl)-3,5-difluoroaniline is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on antimicrobial, antifungal, and anticancer properties.

Chemical Structure and Properties

The compound comprises a thiadiazole ring connected to a 3,5-difluoroaniline moiety. The thiadiazole structure enhances its biological reactivity, while the difluorination of the aniline ring may influence its pharmacological profile.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Thiadiazole Ring : This is achieved through reactions involving hydrazonoyl halides and thiocyanates.
  • Coupling with Aniline : The thiadiazole is then coupled with a difluoro-substituted benzene derivative via nucleophilic substitution.

Antimicrobial Properties

Research indicates that this compound exhibits substantial antimicrobial activity. The mechanism of action is believed to involve interaction with specific enzymes or cellular pathways.

Table 1: Antimicrobial Activity Comparison

CompoundTarget OrganismMIC (µg/mL)Reference
This compoundE. coli32.6
2-amino-1,3,4-thiadiazoleS. aureus25
4-amino-2-{5-(4-substituted phenyl)amino}-1,3,4-thiadiazol-2-yl}phenolsB. subtilis20

The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. Notably, it exhibits lower Minimum Inhibitory Concentration (MIC) values compared to standard antibiotics like ampicillin and fluconazole.

Antifungal Activity

In addition to antibacterial effects, this compound has demonstrated antifungal activity against strains such as Candida albicans and Aspergillus niger.

Table 2: Antifungal Activity Overview

CompoundTarget FungusMIC (µg/mL)Reference
This compoundC. albicans42
FluconazoleC. albicans24–26

The presence of halogen atoms in the structure appears to enhance its antifungal properties.

Anticancer Properties

Emerging studies suggest that this compound may possess anticancer properties by inhibiting specific cancer cell lines. The compound's ability to modulate enzyme activity is crucial for its potential therapeutic effects.

Case Studies and Research Findings

  • Antimicrobial Screening : A study involving various thiadiazole derivatives highlighted that those with fluorinated substituents exhibited increased antibacterial activity against Pseudomonas aeruginosa and Staphylococcus aureus, supporting the potential of this compound in treating infections caused by these pathogens .
  • Mechanistic Insights : Research indicates that the compound's biological activity may be attributed to its ability to bind to target enzymes or receptors within cells. This binding alters their function and can lead to therapeutic outcomes .

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